alpha-Obscurine

Description

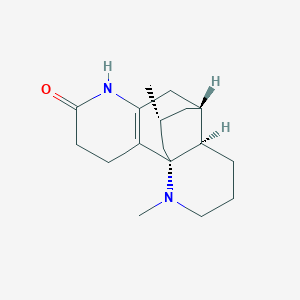

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJHQEWSHQXRPH-IPJQOSJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-55-4 | |

| Record name | α-Obscurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic Pathways and Enzymology of Alpha Obscurine

Elucidation of Precursor Molecules in alpha-Obscurine Biosynthesis

The foundational building blocks for Lycopodium alkaloids, including this compound, are primarily derived from amino acids and polyketide chains. L-lysine stands out as a critical amino acid precursor. Through enzymatic decarboxylation, lysine (B10760008) is converted into cadaverine (B124047), which is subsequently oxidized to form cyclic imine intermediates, such as 1-piperideine (B1218934) frontiersin.orgpnas.org. These imine structures are highly reactive and serve as key nucleophilic components in subsequent condensation reactions.

Concurrently, polyketide chains, synthesized by polyketide synthases (PKS), provide the carbon backbone that is incorporated into the alkaloid structure. These PKS enzymes utilize starter substrates, often derived from fatty acyl-CoAs, and extender units like malonyl-CoA, to assemble linear polyketide chains uniprot.orgnih.govwikipedia.org. The condensation of these polyketide intermediates with the lysine-derived imines is a pivotal step in establishing the complex carbon skeleton characteristic of Lycopodium alkaloids pnas.org. While synthetic studies have explored routes utilizing precursors like (R)-pulegone, the endogenous biosynthetic pathway predominantly relies on lysine and polyketide precursors rsc.org.

Table 1: Key Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Primary Source/Origin | Citation(s) |

| L-Lysine | Amino acid precursor for nitrogen-containing heterocycles | Amino acid metabolism | frontiersin.orgpnas.org |

| Cadaverine | Derived from lysine, precursor to imines | Decarboxylation of lysine | frontiersin.orgpnas.org |

| 1-Piperideine | Cyclic imine intermediate | Oxidation of polyamines | pnas.org |

| Malonyl-CoA | Extender unit for polyketide chain | Acetyl-CoA metabolism | uniprot.orgnih.govwikipedia.org |

| Fatty Acyl-CoAs | Starter substrates for polyketide chain | Fatty acid metabolism | uniprot.orgnih.gov |

Key Enzymatic Transformations in the this compound Pathway

The construction of this compound involves a series of enzymatic reactions that progressively build and modify the molecular scaffold.

The initial steps in the biosynthesis of many lysine-derived alkaloids involve the decarboxylation of lysine. Lysine decarboxylase (LDC) enzymes are responsible for this conversion, yielding cadaverine pnas.org. Subsequent oxidation of polyamines leads to the formation of reactive heterocyclic imines, such as 1-piperideine pnas.org. These imines are crucial intermediates, acting as nucleophiles in subsequent carbon-carbon bond-forming reactions. The formation of imines typically involves the reaction of an aldehyde or ketone with a primary amine, often facilitated by acid catalysis masterorganicchemistry.comlibretexts.org. In the context of alkaloid biosynthesis, these imine intermediates can undergo further transformations, including decarboxylation events, to facilitate condensation with other molecular fragments nih.gov.

Polyketide synthases (PKS) are central to the assembly of the carbon skeleton of this compound. These enzymes catalyze the iterative condensation of acyl-CoA thioesters (starter units) with malonyl-CoA (extender units) nih.govwikipedia.org. The resulting polyketide chains are then typically condensed with the lysine-derived imine intermediates. This imine-ketide condensation is a critical step, suggesting the involvement of PKS enzymes in generating the foundational structure upon which the complex Lycopodium alkaloid skeleton is built pnas.org. While specific PKS enzymes directly responsible for this compound synthesis are yet to be definitively identified, PKS activity is strongly implicated in the broader Lycopodium alkaloid pathway frontiersin.orgnih.gov.

Table 2: Key Enzymes and Transformations in Lycopodium Alkaloid Biosynthesis (Including this compound Context)

| Enzyme Class/Name | Transformation Catalyzed | Substrate(s) | Product(s) | Citation(s) |

| Lysine Decarboxylase (LDC) | Decarboxylation of lysine | L-Lysine | Cadaverine | pnas.org |

| Polyketide Synthase (PKS) | Condensation of imines with polyketide chains | Cyclic imines, Malonyl-CoA, Fatty Acyl-CoAs | Polyketide intermediates, building blocks for alkaloid skeleton | pnas.orgnih.gov |

| Carbonic Anhydrase-like (CAL) proteins | Mannich-like condensation, bicyclic scaffold generation | (S)-3 (β-keto acid), 8 (α,β-unsaturated imine) | Key phlegmarane scaffold precursor | nih.gov |

| Fe(II)/2-oxoglutarate-dependent Dioxygenase (e.g., Pt2OGD-3) | Downstream modifications (e.g., desaturation, hydroxylation) | Des-N-methyl-α-obscurine (proposed) | Des-N-methyl-β-obscurine (proposed) | pnas.org |

Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases (2OGDs) are a versatile class of enzymes that catalyze a wide array of oxidative modifications, including hydroxylation, desaturation, and ring formation nih.govebi.ac.ukjianhaidulab.comnih.gov. These enzymes utilize ferrous iron (Fe(II)) as a cofactor and 2-oxoglutarate as a cosubstrate. In the context of Lycopodium alkaloid biosynthesis, 2OGDs are implicated in downstream tailoring steps. For instance, a specific 2OG-dependent enzyme, Pt2OGD-3, has been shown to catalyze the conversion of des-N-methyl-α-obscurine to des-N-methyl-β-obscurine pnas.org. While this specific transformation does not directly produce this compound, it highlights the role of 2OGDs in modifying related alkaloid intermediates, suggesting their potential involvement in the later stages of this compound biosynthesis or its derivatives.

Transcriptomic and Metabolomic Insights into Biosynthetic Regulation

The advent of transcriptomic and metabolomic analyses has provided powerful tools for dissecting complex biosynthetic pathways in plants. By simultaneously analyzing gene expression patterns (transcriptomics) and the abundance of metabolites (metabolomics), researchers can identify key genes encoding biosynthetic enzymes and understand how their activity is regulated.

Studies on Huperzia species, the primary source of Huperzine A and related alkaloids like this compound, have utilized these integrated approaches frontiersin.orgmdpi.com. Metabolomic profiling has confirmed the presence of this compound, beta-Obscurine, and other Lycopodium alkaloids in these plants frontiersin.orgmdpi.com. Transcriptomic data, when correlated with metabolite profiles, helps pinpoint candidate genes involved in the pathway. For example, genes encoding lysine decarboxylase (LDC), polyketide synthases (PKS), and 2-oxoglutarate-dependent dioxygenases (2OGDs) have been identified as potentially crucial for Huperzine A biosynthesis, a pathway closely intertwined with that of this compound frontiersin.org. These analyses reveal that the regulation of alkaloid biosynthesis is often developmentally controlled, with specific genes and metabolic pathways being more active during particular growth stages frontiersin.orgnih.govfrontiersin.org.

Interconnections with Related Lycopodium Alkaloid Biosynthetic Routes, including Huperzine A

This compound does not exist in isolation but is part of a complex network of Lycopodium alkaloids. Its biosynthesis is closely linked to that of other prominent alkaloids, most notably Huperzine A frontiersin.orgrsc.orgmdpi.com. N-desmethyl-β-obscurine has been identified as a key intermediate in the synthesis of various Lycopodium alkaloids, including those leading to Huperzine A, underscoring a common biosynthetic origin or branching point nih.govacs.org.

Metabolomic studies have frequently detected this compound alongside other Lycopodium alkaloids such as beta-Obscurine and Huperzine A in extracts from Huperzia species frontiersin.orgmdpi.com. This co-occurrence suggests that these compounds may share common biosynthetic intermediates or enzymes. Furthermore, synthetic chemistry approaches often target the construction of the obscurine scaffold as a precursor for generating Huperzine A and its analogues, highlighting the structural and potentially biosynthetic relationship between these compounds rsc.org. The identification of carbonic anhydrase-like (CAL) proteins involved in forming key precursors for Lycopodium alkaloids further illustrates the intricate enzymatic machinery at play in this alkaloid family nih.gov.

Chemical Synthesis and Structural Diversification of Alpha Obscurine

Historical Approaches to Total Synthesis of rac-alpha-Obscurine

Early synthetic endeavors targeting the core structure of alpha-obscurine laid the groundwork for subsequent, more sophisticated approaches. These initial forays were primarily focused on the construction of the characteristic tetracyclic framework, often culminating in the synthesis of a racemic mixture of the natural product. A key challenge in these early syntheses was the stereocontrolled formation of the multiple contiguous stereocenters.

One of the notable early total syntheses of racemic this compound was accomplished by the Heathcock group. A pivotal step in their strategy involved an intramolecular Michael reaction of an enolate onto an α,β-unsaturated ester to construct the C4a-C8a bond and establish the cis-fused decalidone system. This was followed by a series of functional group manipulations to elaborate the remaining rings of the tetracyclic core.

Another significant contribution was the work of Ayer and co-workers, who also developed a successful total synthesis of (±)-alpha-obscurine. Their approach featured a key intramolecular Diels-Alder reaction to construct the bicyclo[3.3.1]nonane core of the molecule. This was followed by the elaboration of the pyridone and piperidine rings to complete the synthesis. These early racemic syntheses, while not enantioselective, were crucial in validating the proposed structure of this compound and provided a foundation for the development of asymmetric strategies.

Asymmetric Synthetic Methodologies for this compound and Analogs

The development of asymmetric synthetic routes to this compound and its analogs has been a major focus of modern synthetic efforts, driven by the desire to access enantiomerically pure material for biological evaluation. These strategies often employ chiral starting materials, chiral auxiliaries, or catalytic asymmetric reactions to control the stereochemical outcome of key bond-forming events.

A critical aspect of the asymmetric synthesis of this compound is the stereoselective construction of its complex polycyclic scaffold. A unified synthetic strategy has been developed for the asymmetric total synthesis of α-obscurine, N-desmethyl-α-obscurine, β-obscurine, and N-desmethyl-β-obscurine researchgate.net. Key reactions in the construction of the A/B/C-ring system include the Buchwald-Hartwig coupling reaction, the Heck cyclization, and a diastereoselective hydrogenation researchgate.net. The stereochemistry of the final products can be traced back to (R)-pulegone, a readily available chiral starting material researchgate.net.

The facial selectivity in a crucial hydrogenation step of a bicyclic framework was found to be influenced by the haptophilicity of heteroatoms in the substrate and the steric shielding provided by a Boc protecting group researchgate.net. This directed hydrogenation was instrumental in setting a key stereocenter.

| Key Reaction | Purpose in the Synthesis of the this compound Scaffold | Key Features |

| Buchwald-Hartwig Coupling | Formation of a key C-N bond to construct the carbazole core. | Palladium-catalyzed cross-coupling of an amine and an aryl halide. |

| Heck Cyclization | Intramolecular cyclization to form a new carbon-carbon bond and create a six-membered ring. | Palladium-catalyzed reaction of an aryl halide with an alkene. |

| Diastereoselective Hydrogenation | Stereocontrolled reduction of a double bond to establish a key stereocenter. | The use of a directing group to influence the facial selectivity of the hydrogenation. |

Inspired by the presumed biosynthetic pathways of Lycopodium alkaloids, researchers have developed elegant annulation and cyclization strategies to construct the core of this compound. A bioinspired approach has been utilized for the total synthesis of various lycodine-type alkaloids, including N-desmethyl-α-obscurine nih.gov.

A key feature of this strategy is a formal (3+3)-cycloaddition to construct the bicyclo[3.3.1]nonane core nih.gov. This reaction involves the in situ formation of an oxygen-sensitive α,β-unsaturated iminium ion and an open-chain enolamide, which then undergo the desired cycloaddition nih.gov. This bio-inspired approach allows for the efficient assembly of the complex core structure from relatively simple building blocks.

| Bioinspired Strategy | Key Transformation | Precursors | Product |

| Formal (3+3)-Cycloaddition | Annulation | α,β-Unsaturated iminium ion and an open-chain enolamide | Bicyclo[3.3.1]nonane core of N-desmethyl-α-obscurine |

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring the structure-activity relationships of this class of alkaloids and for developing new therapeutic agents.

N-desmethyl-α-obscurine is a key analog that has been isolated from natural sources and is also a target in several total syntheses researchgate.net. It serves as a versatile intermediate for the preparation of other derivatives. The synthesis of N-desmethyl-α-obscurine has been achieved through the demethylation of a protected precursor of β-obscurine followed by reduction researchgate.net. Specifically, treatment of a protected N-methyl-β-obscurine intermediate with trimethylsilyl iodide (TMSI) can effect O-demethylation, and subsequent reduction of the resulting N-desmethyl-β-obscurine with samarium/hydrochloric acid can yield N-desmethyl-α-obscurine researchgate.net.

Alternatively, a convergent synthesis of N-desmethyl-α-obscurine has been reported where the final cyclization step directly furnishes the N-demethylated core nih.gov. This approach avoids the need for a separate demethylation step.

While the search results did not yield specific studies on the rational design of this compound derivatives for targeted biological activity, the principles of rational drug design can be applied to this scaffold. The synthesis of N-desmethyl-α-obscurine provides a key handle for derivatization at the nitrogen atom, allowing for the introduction of various substituents to probe interactions with biological targets researchgate.net.

The development of a unified synthetic strategy for this compound and its analogs allows for the systematic modification of the core structure researchgate.net. For instance, the pyridone ring is a common site for modification in other biologically active alkaloids. Alterations to this ring in the this compound scaffold could modulate its electronic properties and hydrogen bonding capabilities, potentially leading to enhanced or novel biological activities. Furthermore, the stereocontrolled nature of the synthesis allows for the preparation of diastereomers and enantiomers, which is crucial for understanding the stereochemical requirements for biological activity. Future work in this area will likely focus on computational modeling and structure-based design to guide the synthesis of new this compound analogs with improved therapeutic potential.

Biological Activities and Molecular Mechanisms of Alpha Obscurine

Modulation of Ion Channels and Receptor Systems

Research into alpha-obscurine has identified its role as a modulator of ion channels, which are critical for numerous physiological processes. nih.gov The compound's influence is particularly noted in the context of voltage-gated calcium channels (VGCCs).

Voltage-gated calcium channels are integral to cellular signaling and have been implicated in a variety of diseases, including pain, epilepsy, and cancer. nih.govresearchgate.net The Lycopodium alkaloids, as a class of natural products, have been investigated for their potential to act as blockers of these channels. nih.gov Studies have explored derivatives of this compound for their efficacy in blocking VGCCs, highlighting this as a key area of its biological activity. nih.govdbcls.jp

A primary focus of research has been on the interaction of this compound with T-type calcium channels (TTCCs), a specific subfamily of VGCCs. nih.govresearchgate.net TTCCs are considered important therapeutic targets, although no blockers have yet reached the market despite several candidates entering clinical trials. nih.govresearchgate.net

In one study, eighteen derivatives of this compound were synthesized and evaluated for their ability to block the Cav3.1 subtype of TTCCs. nih.gov This screening identified five derivatives with significant blockade activity. nih.gov The most potent of these, designated as compound 7, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.19 ± 0.03 μM. nih.gov Other related compounds also showed notable, though less potent, inhibitory activity against the Cav3.1 channel. researchgate.net

Table 1: Inhibitory Activity of select this compound Derivatives on Cav3.1 T-type Calcium Channel

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| Compound 7 (this compound derivative) | 0.19 ± 0.03 | nih.gov |

| Compound 3 (cassane-type diterpenoid) | 23.13 | researchgate.net |

| Compound 4 (cassane-type diterpenoid) | 9.46 | researchgate.net |

| Compound 5 (cassane-type diterpenoid) | 29.53 | researchgate.net |

| Compound 7 (cassane-type diterpenoid) | 34.02 | researchgate.net |

| Compound 8 (cassane-type diterpenoid) | 24.33 | researchgate.net |

To better understand the mechanism of action at a molecular level, computational modeling has been employed. nih.gov Specifically, molecular docking simulations were used to analyze the interaction between the highly potent this compound derivative, compound 7, and the Cav3.1 channel. nih.gov Such computational approaches are crucial in drug discovery for simulating biological mechanisms and predicting interactions. researchoutreach.org These models help to reveal key binding interactions, providing a structural basis for the observed biological activity and guiding the future optimization of these compounds as Cav3.1 calcium channel blockers. nih.gov The use of computational modeling allows for a detailed analysis of protein-ligand interactions, which is fundamental for modern drug design and the identification of novel therapeutic targets. etherapeutics.co.ukimb.am

Anti-inflammatory and Immunomodulatory Actions

Beyond ion channel modulation, this compound is associated with anti-inflammatory and immunomodulatory properties, a characteristic shared by other Lycopodium alkaloids. researchgate.netresearchgate.net This suggests a potential role in mitigating diseases with an inflammatory component. researchgate.net

The anti-inflammatory effects of this compound have been assessed through its ability to inhibit the production of key inflammatory mediators. chemfaces.com In a study investigating the chemical constituents of Lycopodium japonicum, this compound was among nineteen compounds isolated and evaluated in an in vitro anti-inflammatory assay. chemfaces.com The assay measured the inhibition of nitric oxide (NO) release in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). chemfaces.com The inhibition of inflammatory mediators such as NO and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) is a central mechanism for anti-inflammatory agents. scielo.brnih.govmdpi.com While other compounds in the study showed potent inhibitory activity, the inclusion of this compound in this screening highlights its recognition as a potential anti-inflammatory agent. chemfaces.com The modulation of inflammatory pathways, such as the NF-κB pathway, is a key target for controlling inflammation. frontiersin.orgplos.orgnih.gov

Neuropharmacological and Central Nervous System Activities

Lycopodium alkaloids, including this compound, are recognized for their effects on the central nervous system (CNS) and are investigated for their potential in treating CNS disorders. researchgate.netkisti.re.kr The blood-brain barrier's integrity is crucial in protecting the CNS, but systemic inflammation can compromise it, allowing inflammatory molecules to affect brain function. gaucherdisease.org

One of the significant neuropharmacological activities attributed to this class of compounds is the inhibition of acetylcholinesterase (AChE). conicet.gov.ar A study on alkaloid extracts from Lycopodium clavatum, which contains this compound, demonstrated a dose- and time-dependent inhibition of AChE activity in brain regions such as the cortex, striatum, and hippocampus. conicet.gov.ar Since a reduction in the neurotransmitter acetylcholine (B1216132) is a key biochemical change in conditions involving cognitive dysfunction, AChE inhibitors are a primary therapeutic strategy. conicet.gov.ar The ability of this compound to potentially increase acetylcholine levels through AChE inhibition represents a key aspect of its neuropharmacological profile. conicet.gov.arbiorxiv.org Furthermore, the modulation of T-type calcium channels by this compound derivatives also has significant implications for its CNS activity, as these channels are involved in neurological processes and disorders like epilepsy. nih.govbiomolther.org

Analgesic Action Profiles

This compound, a principal alkaloid component found in the ethanol (B145695) extracts of Lycopodium japonicum Thunb., has demonstrated notable analgesic properties. academicjournals.org The plant itself has a history of use in treating the pain associated with rheumatism. academicjournals.orgnih.gov Scientific investigation into the extracts, where this compound is a major constituent, has confirmed their analgesic action. academicjournals.org Further research is exploring this compound as a potential candidate compound for treating neuropathic pain. chembk.com Studies on extracts of Lycopodium clavatum, which also contains Lycopodium alkaloids, have shown analgesic effects in experimental models by increasing the latency time to thermal and cold stimuli. phytojournal.comijrh.orgresearchgate.net The mechanism of action for the analgesic benefits of related compounds, alpha-2 agonists, involves modulation of pain signaling primarily at the dorsal horn of the spinal cord, with potential contributions from supraspinal pathways. dvm360.compedsanesthesia.org

Cholinesterase Inhibitory Potential of Related Lycopodium Alkaloids

While this compound itself is primarily noted for other activities, the broader class of Lycopodium alkaloids, to which it belongs, is well-regarded for its significant cholinesterase inhibitory potential. mdpi.commdpi.com These alkaloids are recognized as a rich source of acetylcholinesterase (AChE) inhibitors. mdpi.comnih.gov The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.comresearchgate.net

Numerous Lycopodium alkaloids isolated from various species, particularly from the Huperzia and Lycopodium genera, have been evaluated for this activity. mdpi.comdovepress.com Huperzine A is one of the most well-known and potent AChE inhibitors from this family. mdpi.comresearchgate.net Other related alkaloids also show significant activity. For instance, from Huperzia squarrosa, lycosquarosine A and acetylaposerratinine were found to inhibit AChE, with acetylaposerratinine being particularly potent. mdpi.combookpi.org Similarly, carinatumins A and B, from Lycopodium carinatum, exhibit moderate AChE inhibitory activity. dovepress.com Some alkaloids, such as N-demethylhuperzinine and huperzine C, have been identified as dual inhibitors, acting on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The following table summarizes the cholinesterase inhibitory activity of several Lycopodium alkaloids.

| Alkaloid | Source Organism | Enzyme Target | IC50 Value |

| Lycosquarosine A | Huperzia squarrosa | AChE | 54.3 µg/mL |

| Acetylaposerratinine | Huperzia squarrosa | AChE | 15.2 µg/mL |

| Carinatumin A | Lycopodium carinatum | AChE | 4.6 µM |

| Carinatumin B | Lycopodium carinatum | AChE | 7.0 µM |

| Lycocasuarinine D | Lycopodiastrum casuarinoides | AChE | 0.22 µM |

| 12-epilycodoline N-oxide | Lycopodiastrum casuarinoides | AChE | 4.74 µM |

Data sourced from multiple scientific studies. mdpi.commdpi.comdovepress.combookpi.org

Antioxidative and Cytoprotective Properties

Free Radical Scavenging Capabilities of this compound and Related Alkaloids

Alkaloids from the Lycopodiaceae family are noted for their potent antioxidant effects. mdpi.comnih.gov Research into alkaloid fractions from Huperzia selago and Diphasiastrum complanatum has demonstrated their ability to scavenge free radicals. termedia.pl Specifically, standard solutions of this compound were prepared for these analyses, indicating its inclusion in antioxidant property assessments. termedia.pl The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine these capabilities. termedia.pl

Alkaloid extract fractions (AEF) from H. selago were shown to scavenge DPPH free radicals in a concentration-dependent manner. termedia.pl One particular fraction, AEF-2, was identified as the most powerful free radical scavenger among those tested, with an IC50 value of 21.9 µg/ml. termedia.pl Other related alkaloids, such as huperzine A, also possess in vivo antioxidant activity. phytojournal.com The antioxidant capacity of these plant extracts is often attributed to their phytochemical constituents, including alkaloids and phenolics. researchgate.nettubitak.gov.tr

The table below shows the free radical scavenging activity of an alkaloid extract fraction from Huperzia selago.

| Sample | Assay | IC50 Value |

| Alkaloid Extract Fraction (AEF-2) | DPPH Scavenging | 21.9 µg/ml |

Data from a study on alkaloids from Huperzia selago. termedia.pl

Prevention of Oxidative Damage to Macromolecules

The antioxidant activity of Lycopodium alkaloids extends to providing cytoprotective effects by preventing oxidative damage to essential macromolecules like proteins and lipids. termedia.plresearchgate.net Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to significant cellular damage, including lipid peroxidation and protein oxidation, which are implicated in various diseases. nih.govfrontiersin.org

Studies on alkaloid extracts from Huperzia selago, which contain a variety of alkaloids including potentially this compound, have indicated they can prevent both lipid and protein oxidation. termedia.pl Specifically, certain alkaloid fractions significantly reduced the oxidation of macromolecules under conditions of oxidative and nitrosative stress in vitro. researchgate.net For example, the AEF-2 fraction from H. selago potently reduced the level of lipid peroxidation. termedia.pl This protective action against the liberation of amyloid-beta peptides and oxidative stress highlights the therapeutic potential of these compounds in neurodegenerative disorders. termedia.pl These findings suggest that components within these alkaloid extracts possess potent antioxidative properties that protect cellular structures from oxidative damage. termedia.plresearchgate.net

Advanced Analytical Methodologies for Alpha Obscurine Research

Chromatographic Techniques for Quantitative Analysis and Isolation

Chromatography is the cornerstone for separating alpha-obscurine from complex mixtures, such as biological samples or crude plant extracts, enabling both its quantification and purification for further studies.

A simple, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection has been developed for the quantitative analysis of this compound, particularly in biological matrices like rat plasma. academicjournals.org This technique is valued for its robustness and accessibility in many analytical laboratories. aurora-universities.eunih.govnotulaebotanicae.rodergipark.org.tr

The method's development involved optimizing several parameters to achieve good separation and detection. academicjournals.org The UV absorption maximum for this compound was identified at 250 nm, which was subsequently used for detection. academicjournals.org Since this compound is a weak natural alkaloid, the addition of a small amount of triethylamine (B128534) to the mobile phase was found to be crucial for achieving good peak shape and separation from endogenous interferences in plasma samples. academicjournals.org

A study successfully applied this method to investigate the pharmacokinetics of this compound in rats after oral administration. academicjournals.org The analysis demonstrated a linear relationship between the concentration of this compound and the peak area over a specific range, confirming the method's suitability for quantitative purposes. academicjournals.org

Table 1: HPLC-UV Chromatographic Conditions for α-Obscurine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Century Sil. EPS C18 (5 µm, 200 × 4.6 mm i.d.) | academicjournals.org |

| Mobile Phase | Water:Methanol:Triethanolamine (39:61:0.05 v/v/v) | academicjournals.org |

| Flow Rate | 1.0 mL/min | academicjournals.org |

| Detection Wavelength | 250 nm | academicjournals.org |

| Injection Volume | 20 µL | notulaebotanicae.ro |

| Column Temperature | 40°C | dergipark.org.tr |

Table 2: Validation Parameters of the HPLC-UV Method for α-Obscurine in Rat Plasma

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.354 to 14.16 µg/mL | academicjournals.org |

| Correlation Coefficient (γ) | 0.9995 | academicjournals.org |

| Intra-day Precision (CV) | ≤2.6% | academicjournals.org |

| Inter-day Precision (CV) | ≤3.7% | academicjournals.org |

| Method Recovery | 96.03% to 101.6% | academicjournals.org |

| Extraction Recovery | 70.81% to 75.27% | academicjournals.org |

| Limit of Quantification (LOQ) | 0.3 µg/mL | academicjournals.org |

For analyzing this compound in highly complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the technique of choice. rsc.org This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.orgalphalab.com

LC-MS/MS is less susceptible to interferences that can affect UV detection, a common issue in complex samples. nih.govresearchgate.net The main challenge in LC-MS analysis is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. nih.govresearchgate.net Strategies to overcome this include advanced sample preparation, optimizing chromatographic conditions, and using corrective calibration methods. nih.govresearchgate.net

The use of LC-MS/MS allows for the detection of trace amounts of substances, making it invaluable for pharmacokinetic studies and the analysis of low-concentration analytes. alphalab.com In the context of natural products, LC-MS/MS can be used to rapidly screen plant extracts for known alkaloids and identify new, related compounds based on their mass and fragmentation patterns. nih.govwaters.com

Spectroscopic and Diffraction Methods for Structural Elucidation

Determining the intricate three-dimensional structure of this compound and related alkaloids requires a combination of powerful spectroscopic and diffraction techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of organic compounds like this compound. researchgate.netweebly.comphcogj.com NMR provides detailed information on the chemical environment of individual atoms (primarily hydrogen and carbon), allowing scientists to piece together the molecule's carbon-hydrogen framework. libretexts.org

Through a series of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), researchers can establish the connectivity between atoms in the molecule. google.com This process is crucial for assigning the correct structure, especially for complex polycyclic alkaloids isolated from natural sources. researchgate.netnih.gov The chemical shifts (δ) and coupling constants observed in the NMR spectra are characteristic of the molecule's specific arrangement of atoms. phcogj.comlibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns. researchgate.netnih.gov In techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by adding a proton to form a molecular ion [M+H]⁺. uni-saarland.de The mass analyzer then measures the mass-to-charge ratio of this ion.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. wikipedia.org The resulting fragment ions are analyzed to reveal information about the molecule's substructures. uni-saarland.de The way the molecule breaks apart is not random; it follows predictable chemical pathways, often involving the cleavage of bonds adjacent to functional groups or heteroatoms, a process known as alpha-cleavage. youtube.comlibretexts.org Analyzing these fragmentation patterns helps to confirm the proposed structure derived from NMR data. wikipedia.orgmsu.edu

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, X-ray single crystal diffraction is the gold standard for unambiguously determining its absolute configuration. researchgate.netnih.gov This technique provides a precise three-dimensional model of the molecule as it exists in a crystal.

For this analysis, a high-quality single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the way the X-rays are diffracted by the electron clouds of the atoms is measured. nih.gov This diffraction pattern is then used to calculate the exact position of every atom in the molecule, revealing its absolute stereochemistry. The absolute configurations of several related Lycopodium alkaloids, including derivatives of this compound such as lycoplanine D, have been definitively confirmed using this powerful method. nih.govfigshare.com This technique was also instrumental in establishing the absolute configuration of other related alkaloids isolated alongside this compound. 222.198.130

Electronic Circular Dichroism (ECD) for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) is a critical spectroscopic technique for determining the absolute configuration of chiral molecules, including complex natural products like the Lycopodium alkaloid α-obscurine. numberanalytics.com This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. ull.esencyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure. ull.es

The determination of a molecule's absolute configuration using ECD is primarily achieved by comparing the experimental spectrum with a theoretically calculated spectrum. researchgate.netnih.gov This computational approach has become a powerful tool in the structural elucidation of natural products. researchgate.net The process involves several key steps:

Conformational Analysis: The first step is to identify all possible low-energy conformers of the molecule in solution, as flexible molecules can adopt multiple shapes that influence the ECD spectrum. nih.govnih.gov

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, most commonly time-dependent density functional theory (TD-DFT). researchgate.netnih.govnih.gov These calculations predict the excitation energies and rotational strengths for the electronic transitions. nih.govnih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum. nih.gov

Comparison: The calculated spectrum is then compared with the experimentally measured ECD spectrum. A close match between the two allows for the confident assignment of the molecule's absolute configuration. researchgate.netresearchgate.net

In the study of Lycopodium alkaloids, this combination of experimental ECD and quantum chemical calculations is standard practice for assigning absolute configurations. grafiati.comnih.gov For instance, the structures of newly isolated alkaloids are often determined through comprehensive spectroscopic analysis where the absolute configuration is established by comparing the experimental ECD data with the calculated spectra. nih.govacgpubs.org This methodology has been successfully applied to numerous related alkaloids, confirming the stereochemistry of complex tetracyclic and pentacyclic systems. grafiati.comacs.orgnih.gov The sign and position of the Cotton effects in the experimental spectrum are matched with those of the calculated spectrum to make a definitive stereochemical assignment. researchgate.net

The reliability of this technique is such that it can be used to confirm the stereochemistry of compounds even when X-ray crystallography is not feasible. acs.orgnih.gov The sensitivity of ECD also means that only microgram quantities of a sample may be required for analysis. hebmu.edu.cn

Future Research Directions and Translational Perspectives of Alpha Obscurine

Interdisciplinary Approaches to Elucidate Complete Biosynthetic Pathways

The biosynthesis of complex natural products like lycodine-type alkaloids is often intricate and not fully understood thieme-connect.comresearchgate.net. Elucidating the complete biosynthetic pathway of alpha-Obscurine is essential for several reasons: it can provide insights into the evolutionary history of these compounds, enable the development of biotechnological production methods (e.g., through engineered microorganisms), and potentially reveal novel enzymatic reactions or intermediates that could be exploited for synthetic chemistry. Future research should adopt interdisciplinary approaches, integrating genomics, transcriptomics, metabolomics, and enzymology. This would involve identifying the genes and enzymes responsible for the key steps in this compound's formation within Lycopodium species. Techniques such as isotope labeling studies, gene knockout experiments, and heterologous expression of putative biosynthetic genes will be crucial for validating proposed pathways and characterizing individual enzymes. Such foundational knowledge is critical for future strain engineering or synthetic biology efforts aimed at sustainable production or the generation of novel analogues scispace.com.

Development of Novel Synthetic Routes for Structural Diversity and Complexity

While this compound is a natural product, its complex polycyclic structure presents a significant challenge and opportunity for synthetic chemists chemfaces.comnih.gov. Early synthetic efforts have established routes to racemic this compound chemfaces.com. More recent work has focused on synthesizing derivatives to explore structure-activity relationships (SAR), particularly concerning ion channel modulation nih.gov. Future research should aim to develop more efficient, stereoselective, and scalable synthetic strategies. This includes exploring asymmetric synthesis, novel catalytic methods (e.g., organocatalysis, transition-metal catalysis), and potentially biomimetic approaches that mimic the natural biosynthetic machinery. The development of versatile synthetic platforms will allow for the systematic generation of diverse libraries of this compound analogues, which is indispensable for comprehensive SAR studies and the optimization of pharmacological properties for potential therapeutic applications nih.gov.

In-depth Mechanistic Studies of this compound's Molecular Interactions

Emerging research highlights this compound and its derivatives as modulators of biological targets, notably T-type calcium channels (Cav3.1) nih.gov and potentially acetylcholinesterase (AChE) scispace.comresearchgate.netresearchgate.net. To translate these findings into therapeutic agents, a deep understanding of the molecular mechanisms underlying these interactions is paramount. Future studies should employ a range of advanced techniques to elucidate how this compound and its analogues bind to and modulate their target proteins. This includes biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics. Structural biology approaches, including X-ray crystallography and cryo-electron microscopy (cryo-EM), will be vital for determining the high-resolution three-dimensional structures of this compound bound to its targets, thereby revealing critical binding site interactions. Complementary computational methods, such as molecular dynamics simulations and advanced docking studies, will further illuminate the dynamic aspects of these molecular interactions and guide rational drug design nih.gov.

Exploration of this compound and its Derivatives as Chemical Biology Probes

The identification of this compound derivatives with specific biological activities, such as the Cav3.1 calcium channel blockers nih.gov, opens avenues for their use as chemical biology probes. Such probes are invaluable tools for dissecting complex biological pathways, validating drug targets, and understanding cellular processes. To serve effectively as probes, this compound derivatives may require further chemical modification to incorporate functionalities like fluorescent tags (e.g., for imaging), biotinylation (for affinity purification), or clickable handles (for bioorthogonal chemistry). Rigorous validation of their specificity, potency, and cellular permeability will be essential. These modified probes could then be used to study the physiological roles of targets like Cav3.1 channels in various cellular contexts, to identify novel binding partners, or to visualize drug-target engagement in living systems, thereby accelerating the pace of biological discovery researchgate.netnih.goviucr.org.

Preclinical Investigation into Potential Therapeutic Applications of this compound

The preliminary findings suggesting that this compound derivatives can act as Cav3.1 calcium channel blockers nih.gov, a class of molecules implicated in conditions such as pain, epilepsy, and certain cancers, warrant further preclinical investigation. Similarly, its potential as an AChE inhibitor scispace.comresearchgate.netresearchgate.net suggests utility in neurodegenerative diseases. Future research should focus on translating these in vitro observations into preclinical therapeutic potential. This will involve comprehensive in vivo efficacy studies in relevant animal models (e.g., neuropathic pain models, epilepsy models, cognitive impairment models). Furthermore, detailed pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic (PD) studies will be critical to understand how these compounds behave in a living organism and to establish dose-response relationships. Preliminary toxicology assessments will also be necessary to identify potential liabilities and guide the selection of lead compounds for further development. Such rigorous preclinical evaluation is a necessary step towards potential clinical translation researchgate.netiucr.org.

Data Table: this compound Derivatives and Cav3.1 Blockade Activity

The most recent research nih.gov synthesized eighteen derivatives from this compound, with five showing significant Cav3.1 blockade activity. Compound 7 was identified as the most potent.

| Derivative ID | Biological Activity Focus | Target | IC50 Value (μM) | Notes |

| Compound 7 | Cav3.1 blockade | Cav3.1 | 0.19 ± 0.03 | Most potent derivative identified; potential lead compound. |

| Other 4 derivatives | Cav3.1 blockade | Cav3.1 | Not specified | Exhibited significant activity. |

Q & A

Q. How can researchers identify gaps in existing this compound literature?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Annotate findings in matrices highlighting understudied areas (e.g., pharmacokinetics, long-term toxicity). Leverage tools like CiteSpace for co-citation analysis to map interdisciplinary connections .

Key Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Presentation : Use tables to summarize SAR data (e.g., substituent groups vs. IC₅₀ values) with footnotes explaining outliers .

- Conflict Resolution : Establish pre-defined criteria for excluding anomalous data (e.g., >3σ deviation from mean) to maintain reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.